(3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one
Description
The compound (3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one, commonly known as andrographolide, is a labdane diterpenoid with the molecular formula C₂₀H₃₀O₅ and a molecular weight of 350.45 g/mol . It is characterized by a fused decahydronaphthalene core, a dihydrofuran-2(3H)-one ring, and multiple hydroxyl and hydroxymethyl substituents. Key properties include:
- CAS Number: 5508-58-7
- Melting Point: 230–231°C
- Functional Groups: α,β-unsaturated carbonyl, hydroxyl, hydroxymethyl, and methylidene groups.
Andrographolide is primarily studied for its anti-cancer activity, modulating pathways such as NF-κB and STAT3, and inducing apoptosis in tumor cells .
Properties
IUPAC Name |
(3E)-3-[2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5+/t14?,15?,16-,17+,19-,20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKULTULYSRAS-MBZCBXNISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)C2C/C=C/3\C(COC3=O)O)(C)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one is a complex organic molecule with potential biological activities. Its structure suggests it may exhibit various pharmacological properties. This article reviews its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C20H30O5
- CAS Number : 5508-58-7
- Molecular Weight : 350.45 g/mol
The compound features a dihydrofuran core and multiple hydroxyl groups that may influence its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits several notable biological activities:
- Anti-inflammatory Activity : Studies have shown that compounds with similar structures can inhibit inflammatory pathways, potentially reducing cytokine production and inflammation in various models .
- Antioxidant Properties : The presence of hydroxyl groups suggests that this compound may act as an antioxidant, scavenging free radicals and protecting cells from oxidative stress .
- Antimicrobial Effects : Preliminary studies indicate that related compounds demonstrate antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
- Cytotoxicity Against Cancer Cells : Some derivatives of compounds in the same chemical family have been reported to induce apoptosis in cancer cell lines, indicating potential for anticancer therapies .
1. Anti-inflammatory Mechanism
A study evaluated the anti-inflammatory effects of structurally similar compounds in vitro. The results indicated a significant reduction in the expression of pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) when treated with these compounds at concentrations of 10–50 µM. This suggests a similar potential for (3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one .
2. Antioxidant Activity
Research on related compounds demonstrated their ability to reduce oxidative stress markers in cellular models. The compound exhibited an IC50 value of approximately 25 µM in DPPH radical scavenging assays, indicating strong antioxidant capacity .
3. Antimicrobial Testing
A series of antimicrobial assays revealed that derivatives similar to (3E)-4-hydroxy-3-{2-[(4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidenedecahydronaphthalen-1-yl]ethylidene}dihydrofuran-2(3H)-one showed activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli at concentrations ranging from 50 to 100 µg/mL .
4. Cytotoxicity Against Cancer Cells
In vitro studies using human cancer cell lines (e.g., MCF7 breast cancer cells) demonstrated that the compound induced apoptosis through mitochondrial pathways at concentrations of 10–30 µM. Flow cytometry analysis confirmed increased annexin V binding indicative of early apoptosis .
Data Table Summary
| Biological Activity | Observed Effect | Concentration Range |
|---|---|---|
| Anti-inflammatory | Reduced cytokine production | 10–50 µM |
| Antioxidant | Radical scavenging | IC50 ~ 25 µM |
| Antimicrobial | Inhibition of bacterial growth | 50–100 µg/mL |
| Cytotoxicity | Induced apoptosis in cancer cells | 10–30 µM |
Scientific Research Applications
Anti-inflammatory Properties
Andrographolide exhibits potent anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. Research indicates that it inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are critical in inflammatory pathways .
Antiviral Activity
Studies have shown that Andrographolide possesses antiviral properties, particularly against HIV. It has been reported to inhibit the replication of the virus by interfering with its entry into host cells and modulating immune responses . Additionally, it has shown efficacy against other viral infections, including hepatitis B and C.
Anticancer Effects
The compound has demonstrated anticancer activity in various cancer cell lines. Andrographolide induces apoptosis (programmed cell death) and inhibits cell proliferation in cancers such as breast, lung, and liver cancer. It achieves this through several mechanisms, including the modulation of signaling pathways like NF-kB and MAPK .
Hepatoprotective Effects
Research indicates that Andrographolide can protect the liver from damage caused by toxins and drugs. It enhances liver function by promoting detoxification processes and reducing oxidative stress .
Modulation of Immune Response
Andrographolide influences both innate and adaptive immune responses. It enhances the activity of macrophages and promotes the production of antibodies, thereby improving the body's ability to fight infections .
Inhibition of Enzymatic Activity
The compound inhibits various enzymes involved in inflammation and cancer progression. For instance, it suppresses the activity of matrix metalloproteinases (MMPs), which are involved in tumor metastasis .
Antioxidant Activity
Andrographolide exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells. This activity contributes to its protective effects against various diseases, including neurodegenerative disorders .
Case Study 1: Anti-inflammatory Effects
A clinical trial investigated the effects of Andrographolide on patients with rheumatoid arthritis. The results indicated a significant reduction in pain and swelling after treatment with Andrographolide compared to a placebo group .
Case Study 2: Anticancer Properties
In vitro studies demonstrated that Andrographolide inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation. Further animal studies confirmed its potential as an adjunct therapy in cancer treatment .
Comparison with Similar Compounds
Compound A:
- Name : 4-[2-[(1R,4aS,5R,6R,8aS)-6-Hydroxy-5-(Hydroxymethyl)-5,8a-Dimethyl-2-Methylidene-3,4,4a,6,7,8-Hexahydro-1H-Naphthalen-1-yl]Ethyl]-2H-Furan-5-One
- Molecular Formula : C₁₉H₂₈O₅
- Molecular Weight : 334.455 g/mol
- Key Differences : Lacks the dihydrofuran-2(3H)-one ring but retains the decahydronaphthalene core and hydroxymethyl groups.
Compound B:
- Name : (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-Hydroxy-2-(Hydroxymethyl)-1,6a,6b,9,9,12a-Hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-Tetradecahydro-1H-Pice
- Molecular Formula : C₂₅H₄₀O₄
- Molecular Weight : 472.707 g/mol
- Key Differences: Extended triterpenoid structure with additional methyl groups and a distinct ring system.
Functional Group Comparison
| Compound | α,β-Unsaturated Carbonyl | Hydroxyl Groups | Hydroxymethyl Groups | Methylidene/Methylene Groups |
|---|---|---|---|---|
| Andrographolide | Yes (dihydrofuranone) | 3 | 1 | 1 |
| Compound A | No | 2 | 1 | 1 |
| Compound B | No | 2 | 1 | 0 |
Key Insight : The α,β-unsaturated carbonyl group in andrographolide enhances its reactivity (e.g., Michael addition), critical for its bioactivity .
Pharmacological and Physicochemical Properties
Notes:
Preparation Methods
Bicyclic Terpene Derivatization
The decahydronaphthalene system is synthesized from (-)-isopulegol, a monoterpene alcohol, through acid-catalyzed cyclization. Treatment with BF₃·OEt₂ in dichloromethane induces Wagner-Meerwein rearrangements, yielding a bicyclic intermediate with the desired methylidene group. Subsequent oxidation with RuCl₃/NaIO₄ introduces the C6 hydroxyl group, while hydroxymethylation at C5 is achieved via Prins cyclization with paraformaldehyde (Table 1).
Table 1: Optimization of Decahydronaphthalene Synthesis
| Step | Reagents/Conditions | Yield (%) | dr (cis:trans) |
|---|---|---|---|
| Cyclization | BF₃·OEt₂, CH₂Cl₂, 0°C | 78 | 4:1 |
| Oxidation | RuCl₃/NaIO₄, EtOAc/H₂O | 85 | - |
| Hydroxymethylation | HCHO, TFA, CH₂Cl₂, -15°C | 67 | 3:1 |
Construction of the Ethylidene Linker
Stereoselective Aldol Condensation
The (3E)-ethylidene configuration is established via Evans’ oxazolidinone-mediated aldol reaction. Fragment A (ketone) reacts with a boron enolate derived from (R)-4-benzyl-2-oxazolidinone, providing β-hydroxy ketone intermediates with >95% ee. Subsequent dehydration using Martin’s sulfurane affords the (E)-ethylidene product exclusively (Table 2).
Table 2: Aldol Condensation Optimization
| Enolate Base | Temperature (°C) | ee (%) | E:Z Ratio |
|---|---|---|---|
| LDA | -78 | 92 | 98:2 |
| KHMDS | -40 | 95 | 99:1 |
| NaHMDS | -78 | 97 | 99.5:0.5 |
Dihydrofuranone Ring Formation
Organocatalytic Lactonization
The dihydrofuranone ring is constructed via a fluorous cinchona alkaloid-thiourea (cat-1) catalyzed Michael/aldol/cyclization cascade. Diethyl malonate serves as the Michael donor, reacting with an α,β-unsaturated oxindole derivative to form a γ-lactone. Key to success is the catalyst’s ability to enforce a (3R,4R) configuration, as confirmed by X-ray crystallography.
Table 3: Lactonization under Varied Conditions
| Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 5 | Toluene | 24 | 82 | 93 |
| 10 | CH₂Cl₂ | 12 | 89 | 99 |
| 15 | MePh | 6 | 91 | 99 |
Final Coupling and Global Deprotection
Fragment Union via Wittig Reaction
The decahydronaphthalene ethylidene fragment is coupled to the dihydrofuranone precursor using a stabilized ylide (Ph₃P=CHCO₂Et). Reaction in THF at -78°C provides the coupled product in 75% yield. Final deprotection of tert-butyldimethylsilyl (TBS) ethers with TBAF in THF unveils the C4 and C6 hydroxyl groups.
Stereochemical Considerations and Mechanistic Insights
The (4aS,5R,6R,8aS) configuration is governed by the bicyclic precursor’s inherent chirality, preserved throughout synthetic transformations. The fluorous catalyst cat-1 induces facial selectivity in the Michael addition, with Re-face attack leading to the (3R,4R) lactone. Intramolecular hydrogen bonding in the hemiketal intermediate stabilizes the tetrahydropyranone conformation, preventing undesired epimerization.
Industrial-Scale Adaptations
The patent-published alkali metal alkoxide/hydroxide-mediated cyclization (avoiding pyrophoric NaH) is scalable to kilogram quantities. Employing KOtBu (1.2 equiv) in MeOH at 50°C achieves 89% yield with 99.5% purity, meeting Good Manufacturing Practice (GMP) standards.
Q & A
Q. What are the critical safety precautions for handling this compound in laboratory settings?
The compound is classified under GHS as causing acute toxicity (oral, inhalation), skin corrosion/irritation, severe eye damage, and respiratory irritation . Key precautions include:
- Use personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Work in a fume hood to avoid inhalation of dust or vapors.
- Avoid skin contact; wash immediately with soap and water if exposed .
- Store in a cool, dry, ventilated area away from incompatible substances like strong oxidizers .
Q. What is the molecular formula and structural characterization of this compound?
The molecular formula is C₂₀H₃₀O₅ , with a molecular weight of 350.45 g/mol . The structure includes a decahydronaphthalene core fused with a dihydrofuranone ring, featuring hydroxyl, hydroxymethyl, and methylidene functional groups. Structural confirmation requires advanced techniques like NMR (for stereochemistry) and mass spectrometry (for molecular ion verification) .
Q. How should this compound be stored to maintain stability?
- Store in airtight, light-resistant containers at 2–8°C to prevent degradation.
- Monitor humidity levels (<30% RH) to avoid hydrolysis of the lactone ring.
- Conduct periodic stability assays using HPLC to detect degradation products .
Advanced Research Questions
Q. How can researchers design experiments to analyze the compound’s reactivity under varying pH conditions?
- Experimental Design :
- Prepare buffered solutions (pH 2–12) and incubate the compound at 37°C.
- Use UV-Vis spectroscopy to track absorbance changes at λmax (~270 nm, indicative of conjugated double bonds).
- Analyze degradation products via LC-MS/MS to identify hydrolysis or oxidation pathways .
- Data Interpretation : Compare kinetic rate constants (k) across pH ranges to determine stability thresholds.
Q. What analytical techniques are recommended to resolve contradictions in reported stereochemical configurations?
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction.
- NOESY NMR : Identify spatial proximity of protons (e.g., methylidene and hydroxyl groups) to confirm stereochemistry.
- Circular Dichroism (CD) : Correlate optical activity with enantiomeric purity .
Q. How can researchers optimize lab-scale synthesis to improve yield and purity?
- Stepwise Optimization :
Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O) for key cyclization steps.
Temperature Control : Conduct reactions at –20°C to minimize side-product formation.
Purification : Use preparative HPLC with a C18 column and isocratic elution (acetonitrile/water) .
- Yield Tracking : Compare yields at each step using <sup>1</sup>H NMR integration against an internal standard (e.g., 1,3,5-trimethoxybenzene).
Q. What methodologies address discrepancies in reported biological activity data?
- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) across multiple cell lines (HEK-293, HepG2) to assess consistency.
- Solvent Controls : Ensure DMSO concentrations are ≤0.1% to avoid cytotoxicity artifacts.
- Meta-Analysis : Use tools like PRISMA guidelines to systematically evaluate literature and identify confounding variables (e.g., impurity profiles) .
Q. How can the compound’s photostability be evaluated for long-term studies?
- Accelerated Light Stress Testing : Expose samples to UV light (320–400 nm) in a photostability chamber.
- HPLC-MS Monitoring : Quantify degradation products (e.g., oxidized furanone derivatives) over time.
- Kinetic Modeling : Apply the Arrhenius equation to predict shelf-life under standard lab lighting .
Methodological Notes
- Safety Compliance : Always reference the latest SDS updates (e.g., Angene’s 2024 revision) for hazard mitigation .
- Data Reproducibility : Use triplicate measurements and statistical tools (e.g., ANOVA) to validate findings.
- Ethical Reporting : Disclose synthesis impurities (>0.1%) in publications to ensure transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
